Sodium taurolithocholate (CAS 6042-32-6) is the taurine-conjugated sodium salt of the secondary bile acid lithocholic acid. As a highly hydrophobic yet water-soluble bile salt, it is a critical reagent in pharmacological and metabolic research. Its primary procurement value lies in its exceptional potency as a TGR5 (GPBAR1) receptor agonist and its highly specific mechanism of inducing intrahepatic cholestasis via the internalization of the bile salt export pump (Bsep) [1]. Unlike unconjugated bile acids, the taurine conjugation combined with the sodium salt form ensures predictable aqueous solubility and physiological transport via the sodium-taurocholate cotransporting polypeptide (NTCP), making it an indispensable standard for in vitro hepatotoxicity assays and in vivo metabolic modeling .
Substituting sodium taurolithocholate with unconjugated lithocholic acid (LCA) or primary bile salts like sodium taurocholate (STC) fundamentally alters experimental outcomes and processability. LCA suffers from severe aqueous insolubility, complicating dosing and requiring high organic solvent concentrations that can introduce confounding cytotoxic effects in cell culture. Conversely, while STC is highly soluble and shares the taurine conjugate, it functions primarily as a choleretic agent that is actively secreted by Bsep, rather than a cholestatic agent[1]. Furthermore, STC exhibits a significantly lower binding affinity for the TGR5 receptor[2]. Consequently, using these alternatives in place of sodium taurolithocholate compromises both the precise induction of cholestatic phenotypes and the targeted activation of TGR5-dependent metabolic pathways.
The sodium salt and taurine conjugation of sodium taurolithocholate confer a distinct solubility advantage over its unconjugated parent compound, lithocholic acid. Sodium taurolithocholate achieves an aqueous solubility of approximately 1 mg/mL in standard physiological buffers (e.g., PBS, pH 7.2) and up to 20-25 mg/mL in polar organic solvents like DMSO and DMF . In contrast, unconjugated lithocholic acid is virtually insoluble in water, often necessitating complex lipid vehicles or high concentrations of organic solvents that can disrupt cellular assays. This defined solubility profile allows for the preparation of organic solvent-free aqueous solutions, ensuring that observed physiological effects are strictly attributable to the bile salt rather than the vehicle.
| Evidence Dimension | Aqueous solubility in PBS (pH 7.2) |
| Target Compound Data | ~1 mg/mL (Sodium taurolithocholate) |
| Comparator Or Baseline | Unconjugated lithocholic acid (Practically insoluble in aqueous buffers) |
| Quantified Difference | Orders of magnitude higher aqueous solubility for the tauro-conjugated sodium salt. |
| Conditions | PBS (pH 7.2) at standard laboratory conditions. |
Reliable aqueous solubility eliminates the need for cytotoxic organic solvents in in vitro assays, ensuring reproducible dosing and baseline physiological integrity.
Sodium taurolithocholate is recognized as one of the most potent endogenous agonists of the TGR5 receptor, a key target for metabolic and glycemic regulation. Quantitative receptor assays demonstrate that taurolithocholate activates TGR5 with an EC50 of approximately 0.33 µM[1]. When compared to the primary conjugated bile salt, sodium taurocholate, which exhibits an EC50 of 4.95 µM, sodium taurolithocholate is approximately 15-fold more potent [1]. This high affinity makes it a highly efficient choice for studies investigating TGR5-mediated downstream effects, such as the secretion of glucagon-like peptide-1 (GLP-1) from enteroendocrine L-cells.
| Evidence Dimension | TGR5 receptor activation (EC50) |
| Target Compound Data | 0.33 µM |
| Comparator Or Baseline | Sodium taurocholate (4.95 µM) |
| Quantified Difference | ~15-fold higher receptor activation potency for sodium taurolithocholate. |
| Conditions | In vitro TGR5 receptor activation assays. |
The significantly lower EC50 allows researchers to use lower concentrations to achieve receptor activation, minimizing off-target toxicity in metabolic studies.
In the modeling of drug-induced liver injury, sodium taurolithocholate provides a highly specific mechanism of action that cannot be replicated by standard primary bile salts. Pharmacokinetic studies in rat models reveal that administration of taurolithocholate diminishes canalicular excretion by 58% and increases the plasma reflux of bile salts by 96% [1]. This is driven by its unique ability to induce the internalization of the canalicular bile salt export pump (Bsep) into a cytosolic vesicular compartment [1]. In stark contrast, sodium taurocholate does not internalize Bsep; rather, it is actively transported by it and promotes bile flow (choleretic effect).
| Evidence Dimension | Canalicular excretion and Bsep localization |
| Target Compound Data | Decreases canalicular excretion by 58% via Bsep internalization |
| Comparator Or Baseline | Sodium taurocholate (Actively transported; increases bile flow) |
| Quantified Difference | Complete mechanistic divergence (cholestatic vs. choleretic behavior). |
| Conditions | In vivo pharmacokinetic analysis and isolated rat hepatocyte couplets (IRHC). |
Procurement of this specific compound is essential for establishing validated, reproducible models of intrahepatic cholestasis and Bsep-mediated hepatotoxicity.
Because sodium taurolithocholate specifically internalizes the Bsep transporter and reduces canalicular excretion by 58% [1], it is the gold-standard reagent for inducing intrahepatic cholestasis. It is routinely procured for screening hepatoprotective compounds and studying the pathophysiology of progressive familial intrahepatic cholestasis and drug-induced liver injury.
Leveraging its high potency (EC50 ~0.33 µM)[2], sodium taurolithocholate is utilized as a benchmark agonist in metabolic research targeting the TGR5 receptor. It is ideal for enteroendocrine L-cell assays measuring GLP-1 release and evaluating novel gut-restricted therapeutics for type 2 diabetes and obesity.
As a taurine-conjugated bile salt with defined aqueous solubility (up to 1 mg/mL in PBS), it is actively taken up by the sodium-taurocholate cotransporting polypeptide (NTCP). Its high affinity makes it a preferred substrate for competitive binding assays evaluating the pharmacokinetic interactions and hepatic uptake of novel pharmaceutical candidates.